2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate

Description

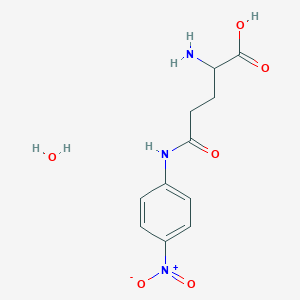

Chemical Identity and Structure The compound 2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate (IUPAC: (S)-4-Acetamino-5-(4-nitroanilino)-5-oxopentanoic acid) is a modified amino acid derivative featuring:

- A pentanoic acid backbone with a 5-oxo group.

- A 4-nitroanilino substituent at the 5-position.

- An acetylated amino group at the 2-position.

- A hydrate form, enhancing solubility in aqueous systems.

Its molecular formula is C₁₃H₁₆N₄O₇ (anhydrous base) with a molecular weight of 356.30 g/mol (anhydrous) . This compound is cataloged as a biochemical reagent, suggesting applications in peptide synthesis or enzyme studies .

Properties

IUPAC Name |

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFIAIPYVFZHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE typically involves the reaction of L-glutamic acid with p-nitroaniline. The reaction is carried out under controlled conditions, often involving the use of a coupling agent to facilitate the formation of the peptide bond between the glutamic acid and the p-nitroaniline. The reaction is usually conducted in an aqueous medium at a temperature of around 40°C for several hours .

Industrial Production Methods

Industrial production of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and is often supplied as a white to light yellow powder or crystalline substance .

Chemical Reactions Analysis

Types of Reactions

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by gamma-glutamyl transferase (GGT) to release p-nitroaniline.

Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of gamma-glutamyl transferase (GGT) under physiological conditions (pH 7.4, 37°C).

Substitution: Requires specific reagents depending on the desired substitution, such as reducing agents for nitro group reduction.

Major Products

Hydrolysis: Produces p-nitroaniline and L-glutamic acid.

Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE has a wide range of applications in scientific research:

Biochemistry: Used as a substrate to study the activity of gamma-glutamyl transferase (GGT) in various biological samples.

Medicine: Employed in diagnostic assays to measure GGT activity, which is an important marker for liver function.

Pharmacology: Investigated for its potential role in modulating amino acid transporters and its effects on cellular metabolism.

Industrial: Utilized in the production of diagnostic kits and reagents for biochemical assays

Mechanism of Action

The primary mechanism of action of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE involves its role as a substrate for gamma-glutamyl transferase (GGT). The enzyme catalyzes the hydrolysis of the gamma-glutamyl bond, releasing p-nitroaniline, which can be quantitatively measured. This reaction is crucial for studying GGT activity and its involvement in various physiological and pathological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with the target molecule, such as the 5-oxopentanoic acid backbone or nitro/amino functional groups.

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.